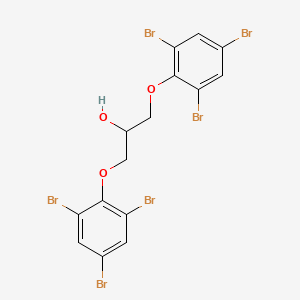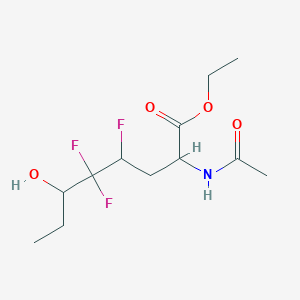![molecular formula C26H37ClO B14366554 4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol CAS No. 90137-78-3](/img/structure/B14366554.png)
4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with chloro and bulky cyclohexenyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Chlorination: The phenol derivative undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Alkylation: The chlorinated phenol is then subjected to Friedel-Crafts alkylation using 4-methylcyclohex-3-en-1-ylpropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chlorination and alkylation reactions under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related compounds.
Substitution: Amino or thiol-substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bulky cyclohexenyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity. The chloro group may also participate in halogen bonding, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2,6-di-tert-butylphenol: Similar structure but with tert-butyl groups instead of cyclohexenyl groups.
2,6-Di-tert-butyl-4-methylphenol: Lacks the chloro group and has tert-butyl groups.
4-Chloro-2,6-dimethylphenol: Smaller alkyl groups compared to cyclohexenyl groups.
Uniqueness
4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is unique due to its combination of a chloro group and bulky cyclohexenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where steric effects and halogen bonding play crucial roles.
Eigenschaften
CAS-Nummer |
90137-78-3 |
|---|---|
Molekularformel |
C26H37ClO |
Molekulargewicht |
401.0 g/mol |
IUPAC-Name |
4-chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol |
InChI |
InChI=1S/C26H37ClO/c1-17-7-11-19(12-8-17)25(3,4)22-15-21(27)16-23(24(22)28)26(5,6)20-13-9-18(2)10-14-20/h7,9,15-16,19-20,28H,8,10-14H2,1-6H3 |
InChI-Schlüssel |
QUDVOJYIBXXHAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(C)(C)C2=CC(=CC(=C2O)C(C)(C)C3CCC(=CC3)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



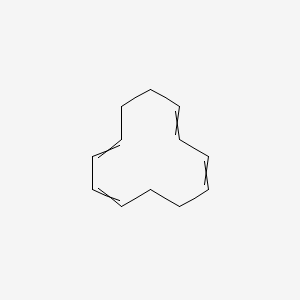

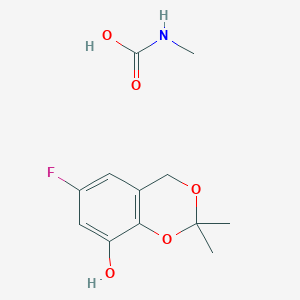
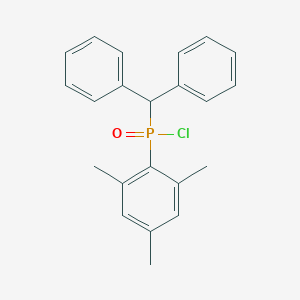
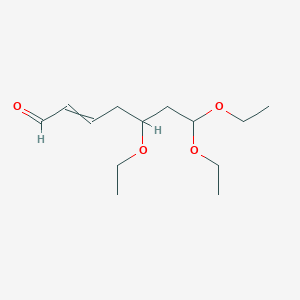
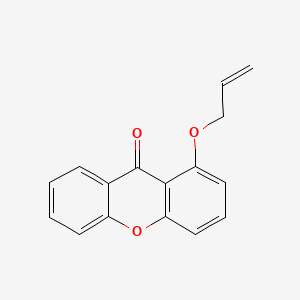
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)

![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
